molecular formula C8H8O3 B13461357 rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid

rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid

Cat. No.: B13461357
M. Wt: 152.15 g/mol
InChI Key: YUOZAHBGIJALKD-SADXIQTQSA-N
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Description

rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid: is a tricyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by oxidation and other functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a conformationally rigid analogue of biologically active compounds.

Mechanism of Action

The mechanism by which rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,3S,4S,6R)-3-hydroxytricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid
  • rac-3-exo-Ammonio-7-anti-carboxytricyclo[2.2.1.0,2,6]heptane-3-endo-carboxylate monohydrate

Uniqueness

rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its conformational rigidity and potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

(3R,4R,6S)-5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid

InChI

InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2?,3-,4?,5+,6+/m1/s1

InChI Key

YUOZAHBGIJALKD-SADXIQTQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C3C1[C@@H]3C2=O)C(=O)O

Canonical SMILES

C1C2C3C2C(=O)C1C3C(=O)O

Origin of Product

United States

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